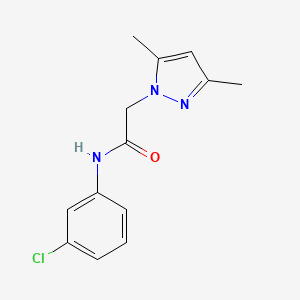
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as Cmpd-1, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
作用机制
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide exerts its therapeutic effects by inhibiting the activity of a protein called p38 MAP kinase. This protein is involved in the regulation of various cellular processes such as inflammation, apoptosis, and stress response. By inhibiting the activity of p38 MAP kinase, N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can reduce inflammation and protect neurons from damage.
Biochemical and Physiological Effects
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can increase the production of anti-inflammatory cytokines such as interleukin-10. Furthermore, N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can reduce oxidative stress and increase the expression of neurotrophic factors such as brain-derived neurotrophic factor.
实验室实验的优点和局限性
One of the advantages of using N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in lab experiments is its high potency and selectivity. N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to have a low toxicity profile and can be easily synthesized. However, one of the limitations of using N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One potential direction is the investigation of its use in the treatment of other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the development of more water-soluble derivatives of N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide could improve its efficacy in vivo. Finally, the investigation of the long-term effects of N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide on neuronal function and behavior could provide valuable insights into its potential as a therapeutic agent.
Conclusion
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is a promising chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its anti-inflammatory, analgesic, and neuroprotective effects make it a potential candidate for the treatment of various neurological disorders. The development of more water-soluble derivatives and the investigation of its long-term effects could provide valuable insights into its potential as a therapeutic agent.
合成方法
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide can be synthesized using a two-step process. The first step involves the reaction of 4-chloro-2-methylphenylamine with ethyl 2-chloroacetate to form N-(4-chloro-2-methylphenyl)-2-chloroacetamide. The second step involves the reaction of N-(4-chloro-2-methylphenyl)-2-chloroacetamide with 3,5-dimethylpyrazole to form N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide.
科学研究应用
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various preclinical models. Furthermore, N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been found to have potential in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-9-6-12(15)4-5-13(9)16-14(19)8-18-11(3)7-10(2)17-18/h4-7H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZDXWVPNFSYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(thiadiazol-4-yl)phenyl]acetamide](/img/structure/B7480658.png)
![4-[[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide](/img/structure/B7480663.png)
![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)



![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide](/img/structure/B7480706.png)




![4-(2-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxane-4-carboxamide](/img/structure/B7480737.png)

